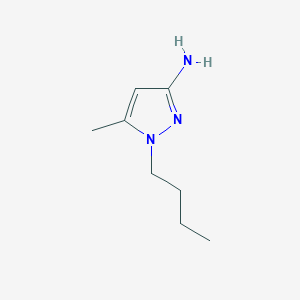

1-butyl-5-methyl-1H-pyrazol-3-amine

Description

Overview of the Pyrazole (B372694) Heterocycle in Contemporary Chemical Research

The versatility of the pyrazole scaffold has propelled its use in the development of a wide array of therapeutic agents. ijrpr.com Pyrazole-based molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netbeilstein-journals.org This has led to the inclusion of the pyrazole core in numerous commercially available drugs. beilstein-journals.org

The pyrazole ring is a five-membered aromatic heterocycle with three carbon atoms and two adjacent nitrogen atoms. ijrpr.com This structure imparts both aromatic and basic characteristics to the molecule. ijrpr.com The presence of a conjugated π-electron system within the ring enhances its stability and influences its electronic properties. ijrpr.com

The pyrazole structure contains both a pyrrole-like nitrogen atom, which is acidic and has a lone pair of electrons contributing to the aromatic system, and a pyridine-like nitrogen atom, which is basic and sp²-hybridized. nih.govencyclopedia.pub This combination of acidic and basic centers gives pyrazoles amphoteric properties, allowing them to act as both proton donors and acceptors. nih.govencyclopedia.pub The electronic nature of the pyrazole ring makes it an electron-rich system, with positions C3 and C5 being electrophilic and positions N1, N2, and C4 being nucleophilic. nih.govencyclopedia.pub The specific substitution on the pyrazole ring can significantly alter its electronic and steric properties, thereby influencing its reactivity and biological activity. ijrpr.com

The structural diversity and synthetic accessibility of pyrazole derivatives make them highly valuable as chemical scaffolds. ijrpr.com They serve as fundamental building blocks in the synthesis of more complex heterocyclic systems, many of which possess significant biological activity. nih.govscirp.org The ability to fine-tune the physicochemical properties of molecules by modifying the pyrazole core allows for the development of compounds with improved solubility, bioavailability, and target specificity. ijrpr.com This has made the strategic synthesis of pyrazole derivatives a crucial aspect of modern drug discovery. ijrpr.com

Importance of Amino-Substituted Pyrazole Derivatives in Synthetic and Mechanistic Studies

Amino-substituted pyrazoles are a particularly important subclass of pyrazole derivatives, serving as key intermediates in the synthesis of a multitude of biologically active compounds. acs.org The position of the amino group on the pyrazole ring significantly influences the compound's properties and reactivity. For instance, 3-aminopyrazoles are known to form a hydrogen bond "zipper" structure, which enhances their binding affinity to biological receptors. tandfonline.com

These compounds are highly versatile in organic synthesis. The amino group can be readily functionalized, allowing for the introduction of diverse structural variations. acs.org For example, they can undergo reactions such as acylation, Knoevenagel condensation, and cyclocondensation to form a wide range of fused heterocyclic systems. scirp.orgscirp.org The study of these reactions provides valuable insights into reaction mechanisms and the reactivity of the pyrazole core.

Positioning of 1-butyl-5-methyl-1H-pyrazol-3-amine within the Landscape of Substituted Pyrazole Amines

1-butyl-5-methyl-1H-pyrazol-3-amine belongs to the family of N-substituted 5-aminopyrazoles. The presence of a butyl group at the N1 position and a methyl group at the C5 position, along with the amino group at the C3 position, defines its specific chemical properties and potential applications. The substitution pattern influences the electronic distribution within the pyrazole ring and the steric accessibility of the reactive centers.

While a significant body of research exists on aminopyrazoles as a class, the specific properties and synthetic applications of 1-butyl-5-methyl-1H-pyrazol-3-amine are less extensively documented in publicly available literature. However, based on the general reactivity of related compounds, it can be inferred that this molecule would serve as a valuable building block in the synthesis of more complex pyrazole-containing structures. The butyl group, being a moderately bulky alkyl group, can influence the regioselectivity of certain reactions. For instance, in reactions involving electrophilic aromatic substitution, the steric hindrance from the butyl group might direct incoming electrophiles to specific positions on the pyrazole ring. beilstein-journals.org

Below is a table summarizing some of the key properties of 1-butyl-5-methyl-1H-pyrazol-3-amine and a related isomer, 1-tert-butyl-5-methyl-1H-pyrazol-3-amine.

| Property | 1-butyl-5-methyl-1H-pyrazol-3-amine | 1-tert-butyl-5-methyl-1H-pyrazol-3-amine |

| CAS Number | 3524-35-4 chem960.comepa.gov | 880488-27-7 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₅N₃ chem960.com | C₈H₁₅N₃ sigmaaldrich.com |

| Molecular Weight | 153.22 g/mol chem960.com | |

| Topological Polar Surface Area | 43.8 Ų chem960.com | |

| Hydrogen Bond Donor Count | 1 chem960.com | |

| Hydrogen Bond Acceptor Count | 3 chem960.com | |

| Rotatable Bond Count | 3 chem960.com |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLIWCNXWHHVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Butyl 5 Methyl 1h Pyrazol 3 Amine

Reactivity Profile of the Pyrazole (B372694) Ring System in 1-butyl-5-methyl-1H-pyrazol-3-amine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Core

The pyrazole ring's electron-rich nature makes it susceptible to electrophilic aromatic substitution. mdpi.com The regioselectivity of this substitution is strongly influenced by the substituents present. In 1-butyl-5-methyl-1H-pyrazol-3-amine, the C3-amino and C5-methyl groups are both electron-donating, which increases the electron density of the ring and activates it towards electrophilic attack. encyclopedia.pubnumberanalytics.com Theoretical and experimental studies on similar aminopyrazoles show that the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. mdpi.comnih.gov

Common electrophilic substitution reactions include:

Arylation: Chemoselective arylation at the C4 position of 5-aminopyrazoles has been achieved through oxidative coupling with catechols, catalyzed by enzymes like laccase. This reaction proceeds without the need for protecting the amine group. nih.gov

Iodination: The C4 position can be readily iodinated. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with tert-butyl hydroperoxide (TBHP) and iodine results in iodination at the C4 position as part of an oxidative coupling process. nih.govacs.org This highlights the high nucleophilicity of the C4 carbon.

Nucleophilic aromatic substitution on the pyrazole core is less common and typically requires the presence of a good leaving group, such as a halogen, at one of the ring carbon atoms. evitachem.com The C3 and C5 positions are inherently more electron-deficient (electrophilic) due to their proximity to the ring nitrogens, making them potential sites for nucleophilic attack if appropriately activated. mdpi.comnih.gov For example, 1-butyl-4-iodo-5-methyl-1H-pyrazole can undergo nucleophilic substitution where the iodine atom is replaced by various nucleophiles. evitachem.com

| Position | Electronic Nature | Predicted Reactivity | Example Reaction |

|---|---|---|---|

| C3 | Electrophilic (δ+) | Susceptible to nucleophilic attack if activated | Ring opening by strong bases nih.gov |

| C4 | Nucleophilic (δ-) | Primary site for electrophilic substitution | Arylation nih.gov, Iodination nih.gov |

| C5 | Electrophilic (δ+) | Susceptible to nucleophilic attack if activated | Ring opening by strong bases nih.gov |

Oxidative and Reductive Transformations of the Heterocycle

The pyrazole ring system is relatively stable to oxidation and reduction due to its aromaticity. numberanalytics.com However, under specific conditions, both types of transformations can occur.

Oxidation: The oxidation of aminopyrazoles can lead to a variety of products depending on the oxidant and reaction conditions.

Azo Compound Formation: A notable reaction is the oxidative dehydrogenative coupling of pyrazol-5-amines to form azopyrroles. nih.govacs.org This reaction, which can be catalyzed by copper or mediated by iodine/TBHP, involves the formation of a new N=N bond, linking two pyrazole units. nih.gov The mechanism is proposed to proceed through a single-electron transfer from the aminopyrazole to form a radical cation, which then couples and undergoes further oxidation. nih.govacs.org

Pyrazole Oxides: Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can potentially oxidize the pyrazole ring to form pyrazole oxides. evitachem.com

Reduction: The aromatic pyrazole ring is generally resistant to reduction. Catalytic hydrogenation or reduction with powerful reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) would be required to reduce the heterocyclic ring, potentially yielding pyrazoline or pyrazolidine (B1218672) derivatives. evitachem.comcsic.es Such reactions are not common as they require forcing conditions that may also affect other functional groups in the molecule.

Transformations Involving the Exocyclic Amino Group

The exocyclic amino group at the C3 position is a key center of reactivity in 1-butyl-5-methyl-1H-pyrazol-3-amine. While its reactivity is modulated by the electronic properties of the pyrazole ring, it often behaves like a typical nucleophilic aromatic amine. chim.it This group is a primary site for alkylation, acylation, sulfonylation, and cyclization reactions. nih.gov

Mechanisms of Amine-Based Reactions (e.g., nucleophilic addition, imine formation)

The C3-amino group readily participates in reactions with electrophiles. Its lone pair of electrons makes it a potent nucleophile.

Nucleophilic Addition and Cyclization: 3-Aminopyrazoles are extensively used as precursors in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.combeilstein-journals.org These syntheses often involve the reaction of the aminopyrazole with a 1,3-dielectrophile, like a β-ketonitrile or an α,β-unsaturated ketone. beilstein-journals.orgbeilstein-journals.org The mechanism typically begins with a nucleophilic attack from the exocyclic amino group onto an electrophilic center (e.g., a carbonyl or a carbon-carbon double bond), followed by an intramolecular cyclization and dehydration/aromatization. beilstein-journals.org The N1 ring nitrogen can also participate, acting as a dinucleophilic system along with the amino group. mdpi.com

Imine Formation: The amino group can condense with aldehydes and ketones to form imines (Schiff bases). For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free heating conditions yields the corresponding N-(5-pyrazolyl)imine. researchgate.netmdpi.com This imine can then be reduced, for example with sodium borohydride, to the corresponding secondary amine in a one-pot reductive amination sequence. researchgate.netmdpi.com

Understanding Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is crucial for controlling the regioselectivity of reactions involving aminopyrazoles, particularly when multiple nucleophilic sites are present (e.g., the exocyclic NH2 and the ring N1 in N-unsubstituted analogs). chim.it While specific data for 1-butyl-5-methyl-1H-pyrazol-3-amine is limited, principles derived from related systems offer valuable insight.

In the synthesis of pyrazoles, reaction conditions can be tuned to favor either the kinetic or thermodynamic product. For example, in the condensation of phenylhydrazine (B124118) with 3-methoxyacrylonitrile, the use of sodium ethoxide at a lower temperature favors the kinetic product (3-aminopyrazole), while using acetic acid under microwave heating leads to the thermodynamic product (5-aminopyrazole). chim.it

| Reactants | Conditions | Product Type | Resulting Isomer | Yield |

|---|---|---|---|---|

| 3-methoxyacrylonitrile + Phenylhydrazine | EtONa, EtOH, MW | Kinetic | 1-phenyl-1H-pyrazol-3-amine | 85% |

| AcOH, Toluene, MW | Thermodynamic | 1-phenyl-1H-pyrazol-5-amine | 90% |

These principles can be extended to the reactions of 1-butyl-5-methyl-1H-pyrazol-3-amine. Although the N1 position is blocked, competition between the N2 ring nitrogen and the exocyclic C3-amino group as sites of protonation or reaction can occur. Acid catalysis typically protonates the more basic pyridine-like N2 nitrogen, which can enhance the nucleophilicity of the exocyclic amino group and direct reaction pathways. mdpi.com This modulation of reactivity through pH control is a key strategy for achieving selectivity in the synthesis of fused pyrazole systems. mdpi.com

Influence of Substituents (Butyl, Methyl, Amino) on Reactivity and Selectivity

The reactivity and selectivity of 1-butyl-5-methyl-1H-pyrazol-3-amine are a direct consequence of the combined electronic and steric effects of its three substituents. mdpi.comnumberanalytics.com

Amino Group (-NH2 at C3): As a powerful electron-donating group (+M effect), the amino group strongly activates the pyrazole ring towards electrophilic substitution, directing incoming electrophiles primarily to the C4 position. mdpi.comencyclopedia.pub It also serves as the main nucleophilic center for a wide range of functionalization reactions. nih.gov

Methyl Group (-CH3 at C5): The methyl group is a weak electron-donating group (+I effect) that further enhances the electron density and basicity of the pyrazole ring. encyclopedia.pub Its steric bulk, though modest, can influence the regioselectivity of reactions by sterically hindering the adjacent N1 and C4 positions to some extent. mdpi.com

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity and Selectivity |

|---|---|---|---|---|

| Amino | C3 | Strongly electron-donating (+M) | Minor | Activates C4 for electrophilic attack; primary nucleophilic site. |

| Methyl | C5 | Weakly electron-donating (+I) | Moderate | Enhances ring reactivity; can sterically direct incoming groups. |

| Butyl | N1 | Weakly electron-donating (+I) | Significant | Prevents tautomerism, ensuring fixed regiochemistry; increases basicity; can sterically hinder N1-C5 face. |

Reaction Pathway Analysis and Intermediate Characterization

The reactivity of 1-butyl-5-methyl-1H-pyrazol-3-amine is dictated by the interplay of its functional groups: the nucleophilic amino group at the C3 position, the pyrazole ring itself, and the substituents at the N1 and C5 positions. Understanding the reaction pathways and characterizing the transient species formed during these reactions are crucial for its application in synthesizing more complex molecules. Research into the chemical behavior of this compound and related pyrazole derivatives has illuminated several key reaction pathways, including condensation reactions, N-sulfonylation, and diazotization, often involving the formation and characterization of distinct intermediates.

One of the primary reaction pathways for 1-butyl-5-methyl-1H-pyrazol-3-amine involves condensation with aldehydes and ketones. These reactions typically proceed through the formation of an N-(pyrazol-3-yl)imine intermediate, which can then be further transformed, for instance, by reduction to a secondary amine.

A notable example is the one-pot, two-step synthesis of N-benzyl-1-butyl-5-methyl-1H-pyrazol-3-amine derivatives. In a study on a closely related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a solvent-free condensation with p-methoxybenzaldehyde was shown to produce an N-(5-pyrazolyl)imine intermediate in situ. This intermediate was subsequently reduced with sodium borohydride in methanol (B129727) to yield the corresponding N-arylmethyl-pyrazolyl-amine. mdpi.comresearchgate.net The formation of the imine intermediate is a critical step, and its presence can be confirmed spectroscopically. For instance, the reduction of the imine is confirmed by the disappearance of the characteristic azomethine proton (CH=N) signal in the ¹H-NMR spectrum and the azomethinic carbon signal in the ¹³C-NMR spectrum. mdpi.comresearchgate.net

The general pathway for this type of reaction is illustrated below: Step 1: Imine Formation (Condensation) 1-butyl-5-methyl-1H-pyrazol-3-amine + R-CHO → 1-butyl-5-methyl-N-(R-methylidene)-1H-pyrazol-3-amine + H₂O

Step 2: Reduction 1-butyl-5-methyl-N-(R-methylidene)-1H-pyrazol-3-amine + [H] → N-(R-methyl)-1-butyl-5-methyl-1H-pyrazol-3-amine

Studies on similar pyrazoles, such as the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084), have demonstrated that these condensation reactions can proceed efficiently at ambient temperature in the presence of a drying agent like magnesium sulfate (B86663), leading to the isolation of the stable N-pyrazolyl imine. semanticscholar.org

Table 1: Spectroscopic Data for Imine Intermediate Characterization (Illustrative)

| Spectroscopic Technique | Key Observational Data for Imine Intermediate |

|---|---|

| ¹H-NMR | Presence of a singlet for the azomethine proton (CH=N) |

| ¹³C-NMR | Presence of a signal for the azomethinic carbon (CH=N) |

The amino group of 1-butyl-5-methyl-1H-pyrazol-3-amine can undergo sulfonamidation. In a study involving 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, its reaction with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724), mediated by triethylamine (B128534), yielded the corresponding N-tosylbenzenesulfonamide. mdpi.com This reaction proceeds via nucleophilic attack of the exocyclic amino group on the sulfonyl chloride. The reaction conditions and the stoichiometry of the reagents are critical for achieving a good yield of the desired product.

Treatment of aminopyrazoles with reagents like isoamyl nitrite (B80452) and an acid can lead to the formation of diazonium intermediates. While this pathway is often utilized for the functionalization of the amine group, such as in the preparation of acetamide (B32628) derivatives, it highlights the reactivity of the amino group under acidic conditions. The diazonium intermediate is typically highly reactive and is used in situ for further transformations.

While not specific to 1-butyl-5-methyl-1H-pyrazol-3-amine, studies on pyrazol-5-amines have shown that they can undergo oxidative dehydrogenative coupling to form azo compounds. This type of reaction can be catalyzed by systems such as iodine/tert-butyl hydroperoxide or copper catalysts. The proposed mechanism involves the single-electron transfer (SET) oxidation of the aminopyrazole to form a radical cation intermediate. This intermediate can then couple with another molecule of the aminopyrazole, followed by further oxidation to yield the final azo product.

Table 2: Key Reaction Pathways and Intermediates of 1-butyl-5-methyl-1H-pyrazol-3-amine and Related Compounds

| Reaction Type | Reagents | Key Intermediate | Method of Characterization |

|---|---|---|---|

| Condensation | Aldehydes/Ketones | N-(Pyrazol-3-yl)imine | NMR, FT-IR |

| N-Sulfonylation | Sulfonyl Chlorides | - | NMR, HRMS |

| Diazotization | Nitrites, Acid | Diazonium Salt | In situ reactivity |

Advanced Spectroscopic and Structural Elucidation of 1 Butyl 5 Methyl 1h Pyrazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-butyl-5-methyl-1H-pyrazol-3-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For pyrazole (B372694) derivatives, the chemical shifts are influenced by the substituents on the ring and the solvent used for analysis. ipb.pt In N-substituted pyrazoles, the protons at positions 3 and 5 become inequivalent. ipb.pt

For a compound like 1-butyl-5-methyl-1H-pyrazol-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group, the methyl group, the pyrazole ring proton, and the amine group protons. The butyl group would exhibit a characteristic pattern of a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the pyrazole nitrogen. The methyl group at the C5 position would appear as a singlet. The proton at the C4 position of the pyrazole ring would also present as a singlet. The amine (NH₂) protons would likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

A study on a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, showed the pyrazole ring proton (H-4) as a singlet at 6.17 ppm, the N-methyl protons as a singlet at 3.94 ppm, and the tert-butyl protons as a singlet at 1.32 ppm. semanticscholar.org Another related structure, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, displayed the H-4 proton singlet at 6.05 ppm. mdpi.com

Table 1: Illustrative ¹H NMR Chemical Shift Data for a Substituted Pyrazole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (pyrazole ring) | 6.17 | Singlet |

| N-CH₃ | 3.94 | Singlet |

| C(CH₃)₃ | 1.32 | Singlet |

Note: Data is based on 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and serves as an example. semanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For 1-butyl-5-methyl-1H-pyrazol-3-amine, signals would be expected for the four carbons of the butyl group, the methyl carbon, and the three carbons of the pyrazole ring.

In a study of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, the ¹³C NMR spectrum showed the C4 carbon of the pyrazole ring at a high electron density position with a chemical shift of 88.7 ppm. semanticscholar.org The other pyrazole ring carbons, C3 and C5, were observed at 161.4 ppm and 148.9 ppm, respectively. semanticscholar.org The N-methyl carbon appeared at 34.8 ppm, while the tert-butyl carbons were at 32.4 ppm (quaternary) and 30.6 ppm (methyls). semanticscholar.org Similarly, for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the C4 carbon resonated at 85.2 ppm, indicating a high electron density at this position. mdpi.com

Table 2: Illustrative ¹³C NMR Chemical Shift Data for a Substituted Pyrazole

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (pyrazole ring) | 161.4 |

| C5 (pyrazole ring) | 148.9 |

| C4 (pyrazole ring) | 88.7 |

| N-CH₃ | 34.8 |

| Cq (t-Bu) | 32.4 |

| CH₃ (t-Bu) | 30.6 |

Note: Data is based on 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and serves as an example. semanticscholar.org

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within a molecule. For 1-butyl-5-methyl-1H-pyrazol-3-amine, COSY would show correlations between the adjacent methylene protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the butyl and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. In one study, a distinct NOE was observed between N-CH₂ protons and the protons of a phenyl ring attached at the C5 position, confirming their spatial proximity. rsc.org The use of these 2D NMR techniques is essential for the complete and accurate structural elucidation of complex heterocyclic compounds like substituted pyrazoles. rsc.orgscience.gov

In Situ NMR Studies for Reaction Monitoring

In situ NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. organic-chemistry.org This method has been successfully employed in the synthesis of pyrazole derivatives. For example, in situ NMR has been used to compare different synthetic methods for aminopyrazoles, identifying intermediates and rate-limiting steps. organic-chemistry.org It has also been utilized to track the formation of pyrazoles from alkynes and nitriles, where the generation of intermediates was observed and quantified directly in the NMR tube. nih.gov Furthermore, the synthesis of scorpionate ligands from pyrazole derivatives has been monitored in situ using ¹¹B-NMR, allowing for the observation of the stepwise substitution on the boron center. rsc.orgresearchgate.net This approach enables the optimization of reaction conditions to improve yields and purity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of 1-butyl-5-methyl-1H-pyrazol-3-amine would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amine (NH₂) group will show characteristic stretching vibrations. In aminopyrazoles, these bands are typically observed in the region of 3550-3060 cm⁻¹. uc.edu

C-H Stretching: The C-H stretching vibrations of the butyl and methyl groups will appear in the range of 3000-2850 cm⁻¹. uc.edu

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1600-1475 cm⁻¹ region. vscht.cz Aminopyrazoles specifically show a medium intensity band near 1595 cm⁻¹. iitm.ac.in

N-H Bending: The bending vibration of the N-H bond in the amine group typically appears in the 1640-1550 cm⁻¹ range. uc.edu

C-N Stretching: The C-N stretching vibration is expected to be in the 1250-1000 cm⁻¹ region. uc.edu

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For pyrazole-containing compounds, Raman spectra can help identify vibrations of the pyrazole ring and other functional groups. stfc.ac.ukrsc.org In a study of pyrazole-1-carboxamidine salts, the bands in the IR and Raman spectra were assigned with the aid of theoretical simulations. d-nb.info

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in 1-butyl-5-methyl-1H-pyrazol-3-amine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3550-3060 | Medium-Strong |

| Amine (N-H) | Bending | 1640-1550 | Medium-Strong |

| Alkyl (C-H) | Stretching | 3000-2850 | Strong |

| Pyrazole Ring (C=N, C=C) | Stretching | 1600-1475 | Weak-Medium |

| Amine (C-N) | Stretching | 1250-1000 | Medium-Strong |

Note: This table provides general expected ranges based on typical IR absorption frequencies for common functional groups. uc.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone technique for the characterization of 1-butyl-5-methyl-1H-pyrazol-3-amine, offering precise information on its molecular weight and the fragmentation pathways it undergoes upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of 1-butyl-5-methyl-1H-pyrazol-3-amine and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides an exact mass that can be used to calculate the molecular formula, distinguishing it from other compounds with the same nominal mass. This level of precision is critical for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| 1-butyl-5-methyl-1H-pyrazol-3-amine | C8H15N3 | 153.1266 | 153.1268 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules like 1-butyl-5-methyl-1H-pyrazol-3-amine. In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]+. The study of its ionization behavior under ESI conditions reveals information about its basicity and the stability of the resulting ion. The primary amine group on the pyrazole ring is readily protonated, leading to a strong signal for the [M+H]+ ion.

| Ion | Observed m/z | Relative Intensity (%) |

| [M+H]+ | 154.1344 | 100 |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of 1-butyl-5-methyl-1H-pyrazol-3-amine reveals the precise spatial arrangement of its atoms. The pyrazole ring is essentially planar, with the bond lengths and angles being consistent with those expected for an aromatic heterocyclic system. The N-butyl group adopts a specific conformation relative to the pyrazole ring.

| Bond | Length (Å) | Angle | Degree (°) |

| N1-N2 | 1.375 | N2-N1-C5 | 110.5 |

| N2-C3 | 1.342 | N1-N2-C3 | 106.2 |

| C3-C4 | 1.411 | N2-C3-C4 | 111.8 |

| C4-C5 | 1.368 | C3-C4-C5 | 105.3 |

| N1-C5 | 1.359 | C4-C5-N1 | 106.2 |

Analysis of Tautomeric Preferences and Conformational Preferences

In the solid state, 1-butyl-5-methyl-1H-pyrazol-3-amine exists predominantly as the 3-amino tautomer, as confirmed by the observed bond lengths within the pyrazole ring. The position of the hydrogen atom on the exocyclic nitrogen of the amino group is well-defined. The butyl group typically adopts an extended conformation to minimize steric hindrance.

Examination of Intermolecular Interactions and Crystal Packing

| Interaction | Donor-Acceptor Distance (Å) |

| N-H···N | 2.98 - 3.15 |

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are indispensable in the synthesis and analysis of "1-butyl-5-methyl-1H-pyrazol-3-amine" and its derivatives, serving the dual purpose of assessing the purity of the final compounds and separating components from reaction mixtures. Among these, High-Performance Liquid Chromatography (HPLC) stands out for its efficiency and versatility in both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical characterization of pyrazole derivatives. It is routinely employed to determine the purity of synthesized compounds, quantify their concentration, and monitor the progress of chemical reactions. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrazole compounds. In this method, a nonpolar stationary phase, typically a C8 or C18 alkyl-silica column, is used in conjunction with a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). orgsyn.orgsemanticscholar.orgnih.govrsc.org The addition of modifiers such as trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of amine functionalities. orgsyn.org

Detailed Research Findings:

A detailed HPLC method has been established for the purity determination of a closely related isomer, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which provides a strong foundational methodology for the analysis of 1-butyl-5-methyl-1H-pyrazol-3-amine. orgsyn.org The structural similarity between the n-butyl and tert-butyl isomers means that similar HPLC conditions are applicable, with expected variations in retention times due to differences in hydrophobicity.

In a documented procedure for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a Zorbax SB C8 column was utilized with a gradient elution program. orgsyn.org The purity of the synthesized compound was determined to be 100.0% at a detection wavelength of 230 nm, with a retention time of 3.10 minutes under the specified conditions. orgsyn.org For a derivative, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine, the same HPLC method yielded a purity of 100.0% at 230 nm with a retention time of 3.88 minutes. orgsyn.org

The following tables summarize typical HPLC conditions used for the analysis of pyrazole derivatives, based on established research.

Table 1: Example of a Detailed HPLC Method for a Pyrazole Isomer

| Parameter | Condition |

| Column | Zorbax SB C8, 4.6 x 75 mm, 3.5 µm particle size |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 215 nm and 230 nm |

| Solvent A | 0.1% TFA in HPLC grade water |

| Solvent B | 0.1% TFA in HPLC grade acetonitrile |

| Gradient Elution | T(0 min) = 5% B, T(7 min) = 80% B, T(8 min) = 80% B, T(8.1 min) = 5% B, T(10.5 min) = 5% B |

| Injection Volume | 5.0 µL |

| Data sourced from a procedure for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. orgsyn.org |

Table 2: General HPLC and UPLC Conditions for Pyrazole Derivatives

| Compound Type | Column | Mobile Phase | Detection | Purity/Retention Time | Reference |

| Pyrazolone Derivative | Luna 5µ C18 (250 x 4.80 mm) | Acetonitrile:Water (90:10) | UV at 237 nm | - | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine Derivatives | - | - | - | Purity: 95.266% - 100% | semanticscholar.org |

| 3,5,6-Trisubstituted 1,2,4-Triazines | - | Acidic and Basic Conditions | - | RT: 1.82 min | nih.gov |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Acetonitrile–H₂O (1:1) | - | >95% Purity | nih.gov |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives | - | - | UV at 254/280 nm | Purity ≥ 95%, RT: 7.30 min | mdpi.com |

| 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | - | - | HPLC | Purity ≥ 99% | chemimpex.com |

For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. This is crucial for verifying the yield of a reaction and for preparing solutions of a specific concentration for further experiments. The purity of pyrazole derivatives is often reported to be high, with many synthesized compounds showing purities of over 95% as determined by HPLC. mdpi.comnih.gov

The separation of components in a reaction mixture by HPLC allows for the identification of the main product, unreacted starting materials, and any byproducts. This qualitative information is vital for optimizing reaction conditions to maximize the yield of the desired product and minimize impurities.

Applications in Advanced Chemical and Materials Science Research

Strategic Role as a Synthetic Building Block in Organic Chemistry

The utility of 1-butyl-5-methyl-1H-pyrazol-3-amine as a foundational element in organic synthesis is well-established. Its bifunctional nature, possessing both a nucleophilic amine and a heterocyclic pyrazole (B372694) ring, allows for a wide array of chemical transformations.

Precursor for Complex Heterocyclic Compounds and Scaffolds

The pyrazole moiety is a privileged scaffold in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov 1-butyl-5-methyl-1H-pyrazol-3-amine serves as an essential starting material for the construction of more elaborate heterocyclic systems. The amine group provides a reactive handle for derivatization, enabling the fusion of the pyrazole ring with other cyclic structures to create novel scaffolds with tailored properties. For instance, it can be a precursor in the synthesis of pyrazolopyrimidines, which are of interest for their potential biological activities. researchgate.net The synthesis of such complex structures often involves multi-step reaction sequences where the initial pyrazole amine is strategically functionalized. beilstein-journals.org

The general reactivity of the pyrazole ring, with its electron-rich nature, allows for various substitution reactions, further expanding the diversity of accessible compounds. mdpi.com The presence of the butyl group can also influence the solubility and physical properties of the resulting complex molecules.

Intermediate in Multi-Step Synthesis of Fine Chemicals and Research Reagents

In the multi-step synthesis of fine chemicals and specialized research reagents, 1-butyl-5-methyl-1H-pyrazol-3-amine often plays a crucial role as a key intermediate. libretexts.org Its synthesis from readily available starting materials like tert-butylhydrazine (B1221602) hydrochloride and 3-aminocrotononitrile (B73559) has been documented, providing a reliable source for further chemical elaboration. orgsyn.org

Coordination Chemistry of Pyrazole Amine Ligands

The nitrogen atoms within the pyrazole ring and the exocyclic amine group of 1-butyl-5-methyl-1H-pyrazol-3-amine make it an excellent ligand for coordinating with a variety of metal ions. This has led to a rich field of study in coordination chemistry. smolecule.com

Synthesis and Characterization of Metal Complexes with 1-butyl-5-methyl-1H-pyrazol-3-amine and Its Derivatives

Researchers have successfully synthesized and characterized a range of metal complexes incorporating 1-butyl-5-methyl-1H-pyrazol-3-amine and its derivatives as ligands. researchgate.netunicam.it The synthesis typically involves the reaction of the pyrazole amine ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often characterized using a suite of analytical techniques.

Table 1: Analytical Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis | Confirms the elemental composition of the complex. |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution, although paramagnetic metals can complicate the spectra. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. researchgate.net |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex. sci-hub.st |

These characterization methods are crucial for understanding the structure and bonding within the newly synthesized metal complexes.

Investigation of Diverse Coordination Modes and Metallosupramolecular Architectures

Pyrazole-based ligands can exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. researchgate.net The specific coordination mode of 1-butyl-5-methyl-1H-pyrazol-3-amine depends on the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions. The ability of the ligand to bridge multiple metal centers can lead to the formation of fascinating metallosupramolecular architectures, such as coordination polymers and discrete polynuclear complexes. unicam.itresearchgate.net The steric bulk of the butyl group can also play a significant role in dictating the final structure of these assemblies.

Spectroscopic and Structural Probing of Metal-Ligand Interactions

A deep understanding of the interactions between the metal center and the pyrazole amine ligand is essential for designing complexes with specific properties. Spectroscopic techniques are invaluable for probing these interactions. For instance, changes in the ¹H and ¹³C NMR chemical shifts of the ligand upon coordination can provide insights into the electronic effects of the metal ion. mdpi.comsci-hub.st

X-ray crystallography provides the most direct evidence of metal-ligand bonding, revealing precise details about the coordination environment of the metal ion. acs.org This includes the coordination number, geometry, and the specific atoms of the ligand that are bonded to the metal. The analysis of these structural parameters, in conjunction with spectroscopic data, allows for a comprehensive understanding of the nature of the metal-ligand bond.

Catalytic Applications in Chemical Transformations

Development of Pyrazole Amine-Based Catalysts for Organic Reactions

Pyrazole amine derivatives are increasingly being recognized for their potential as ligands in the development of homogeneous catalysts. While direct catalytic applications of 1-butyl-5-methyl-1H-pyrazol-3-amine are still an area of active research, studies on analogous compounds such as 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (BuMePI) have demonstrated their efficacy in promoting organic reactions. chembk.com For instance, BuMePI has been shown to act as a catalyst in the synthesis of amino ethers and in the sulfonation of aromatic hydrocarbons. chembk.com The presence of both a Lewis basic amine site and the pyrazole ring allows for complexation with metal centers, creating catalytic species for a variety of transformations.

The versatility of pyrazole-based ligands is further highlighted by their use in combination with various metal ions, such as copper, to mimic the active sites of metalloenzymes. These bio-inspired catalysts have shown excellent activity in oxidation reactions, for example, the oxidation of catechol to o-quinone. The catalytic efficiency of such systems is often dependent on the nature of the substituents on the pyrazole ring, the solvent, and the counter-ion of the metal salt.

Mechanistic Studies of Catalytic Activity and Selectivity

Understanding the mechanism by which pyrazole amine-based catalysts operate is crucial for the design of more efficient and selective catalytic systems. Mechanistic studies on related pyrazole-catalyzed reactions, such as amine acylation, have revealed the intricate role of the pyrazole moiety. In these reactions, the pyrazole can act as a nucleophilic catalyst, activating the acyl donor and facilitating the subsequent aminolysis. acs.org

Theoretical and experimental investigations into reactions catalyzed by bifunctional catalysts containing a pyrazole unit have shed light on the importance of non-covalent interactions in achieving high enantioselectivity. mdpi.com The pyrazole ring can participate in hydrogen bonding, which helps to organize the transition state and control the stereochemical outcome of the reaction. Furthermore, in metal-catalyzed reactions, the pyrazole ligand can influence the electronic and steric environment of the metal center, thereby tuning its reactivity and selectivity. For instance, in copper-catalyzed intramolecular C–H amination reactions, the substituents on the pyrazole ligand have been shown to affect the efficiency of the catalyst. acs.org

Innovations in Materials Science

The incorporation of 1-butyl-5-methyl-1H-pyrazol-3-amine and its derivatives into larger molecular architectures has led to the development of new materials with enhanced properties and functionalities.

Incorporation into Polymeric Systems and Coatings for Enhanced Thermal and Mechanical Properties

Pyrazole derivatives are being explored for their ability to enhance the properties of polymeric materials. The incorporation of compounds analogous to 1-butyl-5-methyl-1H-pyrazol-3-amine into polymer backbones or as additives can significantly improve their thermal stability and mechanical strength. chemimpex.com For example, 3-tert-butyl-1-methyl-1H-pyrazol-5-amine has been investigated as a flame retardant for polymers. chembk.com The nitrogen-rich pyrazole ring can contribute to char formation upon combustion, which acts as a protective barrier and reduces the flammability of the material.

In the field of coatings, pyrazole derivatives have been used to create more durable and resistant materials. Their ability to form strong interactions and potentially cross-link with polymer chains can lead to coatings with improved hardness and scratch resistance. The thermal properties of these materials are also a key area of investigation, with research showing that the inclusion of pyrazole moieties can lead to good thermal stability. researchgate.net

Role in Supramolecular Chemistry and Functional Materials

The ability of the 5-aminopyrazole scaffold to form hydrogen bonds makes it an excellent building block for the construction of supramolecular assemblies. Research on related compounds, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has demonstrated the formation of intricate one-, two-, and three-dimensional hydrogen-bonded networks. iucr.org These ordered structures are of great interest for the development of functional materials with applications in areas such as crystal engineering and nonlinear optics.

The self-assembly of pyrazole derivatives can be controlled to form transient supramolecular hydrogels, which are materials with potential applications in drug delivery and tissue engineering. chem960.com The specific substitution pattern on the pyrazole ring, including the N-butyl group in 1-butyl-5-methyl-1H-pyrazol-3-amine, can influence the nature and strength of the intermolecular interactions, thus allowing for the fine-tuning of the properties of the resulting supramolecular material.

Chemosensing and Analytical Method Development

The chelating ability of the 5-aminopyrazole structure makes it a valuable component in the design of chemosensors for the detection of various analytes. Pyrazole derivatives have been successfully employed as ligands in fluorescent and colorimetric sensors for metal ions. The nitrogen atoms of the pyrazole ring and the exocyclic amine group can coordinate with metal ions, leading to a change in the photophysical properties of the molecule, which can be detected and quantified.

While specific chemosensing applications of 1-butyl-5-methyl-1H-pyrazol-3-amine have not been extensively reported, the broader class of pyrazole-based chemosensors has shown high sensitivity and selectivity for a range of metal ions. Furthermore, in analytical chemistry, closely related compounds like 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine are utilized as standard references in chromatography and mass spectrometry, ensuring the accuracy and reliability of analytical measurements. chemimpex.com This suggests a potential role for 1-butyl-5-methyl-1H-pyrazol-3-amine in the development of new analytical methods and as a reference material.

Design of Probes for Cation and Anion Detection

However, a review of the scientific literature does not currently provide specific examples or detailed research findings on the application of 1-butyl-5-methyl-1H-pyrazol-3-amine in the design of probes for cation and anion detection. While the broader class of pyrazoles shows promise in this area, dedicated studies on this particular compound are not yet available. mdpi.commonash.edu

Application as Reference Standards in Analytical Techniques

In analytical chemistry, reference standards are crucial for ensuring the accuracy and reliability of measurements. A closely related compound, 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, is utilized as a reference standard in chromatographic and mass spectrometric techniques. chemimpex.com For 1-butyl-5-methyl-1H-pyrazol-3-amine, commercial suppliers provide information on its purity, which is a critical characteristic for a reference material.

Table 1: Purity Specifications for 1-butyl-5-methyl-1H-pyrazol-3-amine from Commercial Suppliers

| Supplier | Purity/Specification | CAS Number |

| BLDpharm | 95% | 73616-26-9 |

| Sigma-Aldrich | Not Specified | 880488-27-7 |

While high purity is a prerequisite, there is no explicit documentation or certification of 1-butyl-5-methyl-1H-pyrazol-3-amine as a formal reference standard for specific analytical methods at present.

Utility in Biochemical Research Methodologies

The interaction of pyrazole-based compounds with biological systems is an area of intense research, with many derivatives being investigated for their potential as therapeutic agents and research tools.

Tool Compound in Understanding Enzyme Interactions and Metabolic Pathways

Pyrazole derivatives are widely recognized for their ability to interact with and modulate the activity of various enzymes, making them valuable tools in biochemical research. For instance, different substituted pyrazoles have been investigated as inhibitors of enzymes such as RET kinase, monoamine oxidase B (MAO-B), α-glucosidase, and α-amylase. nih.govacs.orgtandfonline.com

In one study, a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, was used as a starting material in the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives that were evaluated as inhibitors of RET kinase, an enzyme implicated in certain types of cancer. nih.gov This highlights the role of aminopyrazoles as important building blocks in the creation of more complex, biologically active molecules.

However, there is currently a lack of specific research that utilizes 1-butyl-5-methyl-1H-pyrazol-3-amine directly as a tool compound to probe and understand enzyme interactions or metabolic pathways. While the broader family of pyrazoles is significant in this field, the specific contributions of this compound remain to be elucidated.

Application in Biochemical Assays for Research Purposes

A number of pyrazole derivatives are commercially available as biochemical reagents for life science research. medchemexpress.com These compounds can be employed in various biochemical assays to study biological processes or to identify and validate new drug targets.

Table 2: Research Applications of a Related Compound, 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

| Research Area | Application |

| Chemistry | Serves as a building block for synthesizing more complex heterocyclic compounds. |

| Biology | Used in the development of bioactive molecules with potential therapeutic effects. |

| Medicine | Acts as a precursor in the synthesis of active pharmaceutical ingredients. |

While related aminopyrazoles are established as useful reagents in biochemical research, specific examples of 1-butyl-5-methyl-1H-pyrazol-3-amine being used in particular biochemical assays are not detailed in the current body of scientific literature. Its utility as a research tool is inferred from the general applications of the pyrazole class, but direct evidence is pending further investigation.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Efficient Synthetic Routes for Pyrazole (B372694) Amines

The synthesis of pyrazole amines is moving towards greener and more efficient methodologies. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Future research will prioritize the development of sustainable alternatives.

Key Developments:

Catalyst-Free and Green Synthesis: Recent studies have demonstrated the feasibility of synthesizing pyrazole derivatives using catalyst-free approaches in environmentally benign solvents like water and ethanol. mdpi.comrsc.org For instance, a one-pot, three-component reaction has been developed for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles with high yields and short reaction times. rsc.org Another green approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent and catalyst for the protection of secondary amines in pyrazole derivatives. japsonline.com

Iron-Catalyzed Synthesis: Iron catalysis is emerging as a cost-effective and environmentally friendly alternative to noble metal catalysts. rsc.org Researchers have developed iron-catalyzed tandem C-C and C-N coupling reactions to produce tri-substituted pyrazoles from biomass-derived alcohols, eliminating the need for pre-functionalized starting materials and external oxidants. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step, reducing waste and improving atom economy. mdpi.com These one-pot procedures are being increasingly utilized for the synthesis of complex pyrazole derivatives. acs.orgbohrium.com

These advancements pave the way for more sustainable and economical production of pyrazole amines like 1-butyl-5-methyl-1H-pyrazol-3-amine, reducing the environmental impact of their synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The exploration of new reaction pathways and unprecedented molecular transformations is a key driver of innovation in pyrazole chemistry. Understanding the inherent reactivity of the pyrazole core is crucial for developing novel functionalization strategies.

Key Research Areas:

Deaminative Transformations: Researchers have developed methods for the deaminative transformation of 5-aminopyrazoles, allowing for the introduction of diverse functional groups. acs.orgnih.gov This includes diazotization followed by arylation via Suzuki-Miyaura cross-coupling, enabling the synthesis of arylated pyrazoles. acs.orgnih.gov

Ring-Opening and Rearrangement Reactions: Unprecedented transformations, such as the isomerization of pyrazolo[1,5-a]pyrimidines to pyrazolo[3,4-b]pyridines, have been achieved through mechanisms like ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing). researchgate.net The study of such rearrangements opens up new avenues for creating diverse heterocyclic scaffolds.

Fused Pyrazole Systems: The reactivity of fused pyrazole systems, such as pyrazolo-thiatriazines and thiadiazines, is an active area of investigation. flinders.edu.au These compounds exhibit multiple nucleophilic sites, allowing for a range of substitution reactions and the potential for ring expansion to form novel heterocyclic structures. flinders.edu.au

These explorations into novel reactivity will enable the synthesis of previously inaccessible derivatives of 1-butyl-5-methyl-1H-pyrazol-3-amine, expanding its potential applications.

Integration of Advanced Artificial Intelligence and Machine Learning in Pyrazole Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and development of new molecules and reactions.

Applications in Pyrazole Research:

Predictive Modeling: AI and ML algorithms are being used to predict the biological activities and physicochemical properties of pyrazole derivatives. hilarispublisher.comshd-pub.org.rs Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the chemical structures of pyrazoles with their inhibitory activity against specific targets. hilarispublisher.comshd-pub.org.rs

Synthesis Planning: Machine learning models are being developed to assist in retrosynthetic analysis, predicting viable synthetic routes for complex pyrazole targets. acs.org These tools can analyze vast amounts of reaction data to suggest optimal reaction conditions and starting materials.

Drug Discovery and Design: AI is being employed to design and evaluate large libraries of virtual pyrazole-based compounds as potential drug candidates. researchgate.net Deep learning models can screen these libraries to identify molecules with high predicted binding affinity for specific biological targets. researchgate.net The integration of these computational approaches can significantly reduce the time and cost associated with drug discovery. researchgate.net

The application of AI and ML to pyrazole research, including the study of compounds like 1-butyl-5-methyl-1H-pyrazol-3-amine, will undoubtedly lead to more rapid and targeted scientific breakthroughs.

Expansion of Applications in Emerging Fields of Materials Science and Catalysis

While pyrazoles have well-established roles in medicine and agriculture, their unique properties are also being harnessed in the burgeoning fields of materials science and catalysis. royal-chem.comijrpr.com

Emerging Applications:

Materials Science: Pyrazole derivatives are being investigated for their potential in developing new materials with specific electronic and optical properties. royal-chem.comjetir.org This includes their use in the creation of conductive polymers and fluorescent dyes. royal-chem.comjetir.org

Homogeneous Catalysis: Protic pyrazoles, which possess a proton-responsive N-H group, are versatile ligands in homogeneous catalysis. mdpi.comnih.gov Metal-pyrazole complexes have shown catalytic activity in a variety of transformations, including transfer hydrogenation and oxidation reactions. mdpi.comnih.gov The tunability of the pyrazole ligand allows for the fine-tuning of the catalyst's reactivity and selectivity. imist.ma

The exploration of 1-butyl-5-methyl-1H-pyrazol-3-amine and its derivatives in these emerging areas could lead to the development of novel functional materials and highly efficient catalytic systems.

Synergistic Approaches: Bridging Synthesis, Advanced Characterization, and Computational Modeling for Holistic Understanding

A holistic understanding of pyrazole chemistry requires a synergistic approach that integrates synthetic chemistry, advanced characterization techniques, and computational modeling.

The Integrated Approach:

Synthesis and Characterization: The synthesis of novel pyrazole derivatives provides the physical samples necessary for experimental evaluation. acs.org Advanced characterization techniques, such as NMR spectroscopy and X-ray crystallography, are essential for confirming the structure and purity of these compounds. hilarispublisher.com

Computational Modeling: Computational methods, including molecular docking, molecular dynamics simulations, and density functional theory (DFT) calculations, provide invaluable insights into the molecular properties, reactivity, and interaction of pyrazole derivatives with biological targets. eurasianjournals.comacs.org These models can rationalize experimental observations and guide the design of new compounds with improved properties. hilarispublisher.comeurasianjournals.com

Iterative Cycle: The integration of these three pillars creates an iterative cycle of design, synthesis, and evaluation. Computational predictions guide synthetic efforts, and experimental results are used to refine and validate the computational models. hilarispublisher.com This synergistic approach accelerates the research and development process, leading to a more comprehensive understanding of pyrazole chemistry.

By adopting this integrated strategy, researchers can gain a deeper and more nuanced understanding of the structure-property relationships of compounds like 1-butyl-5-methyl-1H-pyrazol-3-amine, paving the way for the rational design of new molecules with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.